Tipiracil-trifluridine

Description

Overview of the Chemical Compound: Dual-Component Formulation

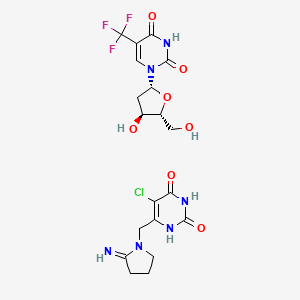

Trifluridine-tipiracil is a fixed-dose combination of two active pharmaceutical ingredients: trifluridine (B1683248) (FTD) and tipiracil (B1663634) (TPI). wikipedia.org

Trifluridine (FTD): A nucleoside analog, specifically a thymidine-based nucleoside analog, acts as the primary cytotoxic agent. tandfonline.comdovepress.com Its chemical structure, 2'-deoxy-5-(trifluoromethyl)uridine, allows it to be incorporated into DNA after phosphorylation within cancer cells. dovepress.comnih.gov This integration disrupts DNA synthesis and function, ultimately leading to cell death. tandfonline.comnih.gov

Tipiracil (TPI): Chemically described as 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-(1H,3H)-dione monohydrochloride, tipiracil is a potent inhibitor of the enzyme thymidine (B127349) phosphorylase (TP). dovepress.comnih.gov The primary function of tipiracil in this combination is to prevent the rapid breakdown of trifluridine. wikipedia.orgnih.gov When taken orally, trifluridine is extensively metabolized by thymidine phosphorylase in the liver during its first pass, leading to inactive metabolites. wikipedia.org By inhibiting this enzyme, tipiracil significantly increases the bioavailability of trifluridine, allowing it to reach and maintain therapeutic concentrations in the bloodstream. wikipedia.orgdovepress.com

The combination of these two components creates a synergistic effect, where tipiracil enhances the efficacy of trifluridine. wikipedia.org

Table 1: Chemical Components of Trifluridine-Tipiracil

| Component | Chemical Name | Function |

| Trifluridine (FTD) | 2'-deoxy-5-(trifluoromethyl)uridine | Cytotoxic agent; nucleoside analog that incorporates into DNA. dovepress.comnih.gov |

| Tipiracil (TPI) | 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-(1H,3H)-dione monohydrochloride | Thymidine phosphorylase inhibitor; prevents the degradation of trifluridine. dovepress.comnih.gov |

Historical Context of Antimetabolite Research Leading to Trifluridine-Tipiracil Development

The development of trifluridine-tipiracil is rooted in the long history of antimetabolite research, which began with the synthesis of 5-fluorouracil (B62378) (5-FU) in 1957. wikipedia.org Fluoropyrimidines like 5-FU became a cornerstone of cancer chemotherapy. nih.gov However, the limitations of 5-FU, including the need for intravenous administration and the development of tumor resistance, spurred the search for more effective and convenient alternatives. wikipedia.org

Trifluridine itself was first synthesized in 1964. nih.govwikipedia.org Early clinical trials in the late 1960s using intravenous trifluridine alone were disappointing due to its rapid degradation in the body. wikipedia.org The key breakthrough came with the understanding that this rapid breakdown was due to the enzyme thymidine phosphorylase. wikipedia.org This led to the hypothesis that combining trifluridine with a thymidine phosphorylase inhibitor could enhance its oral bioavailability and maintain effective concentrations. wikipedia.org The synthesis of tipiracil and its subsequent combination with trifluridine in the form of TAS-102 in the early 2000s marked a significant milestone, reviving the clinical potential of trifluridine. nih.gov

Rationale for the Fixed Molar Ratio of Trifluridine to Tipiracil

The formulation of trifluridine-tipiracil utilizes a specific fixed molar ratio of 1:0.5. nih.govdovepress.comaacrjournals.org This precise ratio was determined through extensive preclinical research aimed at optimizing the pharmacokinetic and pharmacodynamic properties of the combination. dovepress.comcda-amc.ca

The primary goal was to ensure that tipiracil could effectively inhibit thymidine phosphorylase to a degree that would allow for maximal oral bioavailability of trifluridine. frontiersin.org In vivo studies demonstrated that the addition of tipiracil to trifluridine significantly increased the latter's bioavailability. dovepress.com Further investigations established that the 1:0.5 molar ratio provided the optimal balance, maximizing the systemic exposure of trifluridine and, consequently, its antitumor activity. nih.govcda-amc.ca This ratio ensures that a sufficient amount of tipiracil is present to counteract the rapid metabolism of trifluridine, allowing the cytotoxic component to exert its therapeutic effect. cda-amc.ca

Table 2: Key Research Findings on Trifluridine-Tipiracil

| Research Area | Key Finding |

| Mechanism of Action | Trifluridine incorporates into DNA, causing dysfunction, while tipiracil inhibits thymidine phosphorylase to increase trifluridine's bioavailability. aacrjournals.orgaacrjournals.org |

| Historical Development | Trifluridine was synthesized in 1964 but was ineffective alone due to rapid metabolism. Its combination with the thymidine phosphorylase inhibitor tipiracil in the 2000s led to its clinical viability. nih.govwikipedia.org |

| Molar Ratio | A 1:0.5 molar ratio of trifluridine to tipiracil was found to be optimal for increasing trifluridine's bioavailability and antitumor effects. dovepress.comcda-amc.ca |

Properties

Molecular Formula |

C19H22ClF3N6O7 |

|---|---|

Molecular Weight |

538.9 g/mol |

IUPAC Name |

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H11F3N2O5.C9H11ClN4O2/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16)/t5-,6+,7+;/m0./s1 |

InChI Key |

ALKPEACSNBNMBM-VWZUFWLJSA-N |

Isomeric SMILES |

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |

Canonical SMILES |

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |

Origin of Product |

United States |

Molecular Mechanisms of Action of Trifluridine Tipiracil

Trifluridine (B1683248) Cytotoxic Mechanisms

Trifluridine's primary antitumor activity stems from its direct incorporation into DNA, leading to DNA dysfunction. tandfonline.comuantwerpen.bedrugbank.com This is in contrast to other fluoropyrimidines, like 5-fluorouracil (B62378) (5-FU), which primarily act by inhibiting thymidylate synthase. tandfonline.com While trifluridine also inhibits thymidylate synthase, this is considered a secondary and less significant mechanism of its action. uantwerpen.benih.gov

DNA Incorporation and Consequent DNA Dysfunction

The core of trifluridine's cytotoxic effect lies in its ability to be incorporated into the DNA of cancer cells, leading to impaired DNA function and subsequent cell death. drugbank.comlonsurfhcp.commdpi.com The extent of trifluridine incorporation into DNA has been shown to correlate with its antitumor activity. uantwerpen.bedrugbank.com

Following its transport into cancer cells, trifluridine is phosphorylated into its active forms. tandfonline.comuantwerpen.be This process is initiated by thymidine (B127349) kinase 1 (TK1), which converts trifluridine to trifluridine monophosphate. researchgate.netmdpi.comaacrjournals.org TK1 has a higher catalytic efficiency for phosphorylating trifluridine compared to other similar molecules. nih.govspandidos-publications.com Subsequent phosphorylations convert the monophosphate form to trifluridine triphosphate. researchgate.netdrugbank.com This triphosphate form is then readily incorporated into the DNA strand in place of thymidine during DNA synthesis. tandfonline.comwikipedia.orgdrugbank.com

Table 1: Key Enzymes in Trifluridine Activation

| Enzyme | Function | Role in Trifluridine Action |

| Thymidine Kinase 1 (TK1) | Phosphorylates thymidine and its analogs. | Initiates the activation of trifluridine by converting it to trifluridine monophosphate. researchgate.netmdpi.comaacrjournals.org |

| Thymidylate Synthase (TS) | Catalyzes the conversion of dUMP to dTMP. | Reversibly inhibited by trifluridine monophosphate. researchgate.netdrugbank.comcancer-research-network.com |

| Thymidine Phosphorylase (TP) | Degrades trifluridine. | Inhibited by tipiracil (B1663634), thereby increasing trifluridine's bioavailability. drugbank.comwikipedia.orgwikipedia.org |

Induction of DNA Damage and Cell Death Pathways

The incorporation of trifluridine triphosphate into DNA leads to significant DNA dysfunction. lonsurfhcp.comiiarjournals.org This disruption of DNA integrity induces DNA replication stress (DRS), a major trigger of genome instability. aacrjournals.orgnih.govbiorxiv.org Trifluridine causes this stress by acting as both an inefficient substitute for deoxythymidine triphosphate (dTTP) during DNA synthesis and as an obstacle when it is part of the template DNA strand. aacrjournals.orgnih.gov

This DNA damage can lead to single and double-strand breaks, ultimately resulting in apoptosis, or programmed cell death. researchgate.nete-century.us Interestingly, the induction of cell death by trifluridine appears to be independent of the p53 tumor suppressor protein status of the cell. drugbank.com In cells with functional p53, trifluridine can induce cellular senescence (a state of irreversible growth arrest) by activating the p53-p21 pathway. aacrjournals.orgnih.gov In contrast, in p53-deficient cells, trifluridine leads to apoptotic cell death through aberrant mitosis. aacrjournals.orgnih.gov

Inhibition of DNA Synthesis via Thymidylate Synthase (TS) Modulation

While DNA incorporation is the primary mechanism, trifluridine also contributes to cytotoxicity by inhibiting DNA synthesis through its effect on thymidylate synthase (TS). drugbank.comnih.govcancer.gov TS is a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. spandidos-publications.comcancer-research-network.com

The inhibition of thymidylate synthase by trifluridine monophosphate leads to a reduction in the intracellular pool of dTMP. researchgate.net This depletion of a key DNA building block further contributes to the disruption of DNA synthesis and repair, augmenting the cytotoxic effects of DNA incorporation. cancer-research-network.comnih.gov This also leads to an imbalance in nucleotide pools and an increase in dUMP levels, which can cause uracil (B121893) misincorporation into DNA. wikipedia.orgnih.gov

Tipiracil's Synergistic and Ancillary Mechanisms

Enhancement of Trifluridine Bioavailability and Systemic Exposure

When administered alone, trifluridine is rapidly broken down in the body, which limits its effectiveness. nih.govtargetedonc.com Tipiracil counteracts this by significantly increasing the amount of trifluridine that reaches the tumor cells. wikipedia.orgnih.govfrontiersin.org

Tipiracil is a potent inhibitor of the enzyme thymidine phosphorylase (TPase). wikipedia.orgapexbt.com This enzyme is primarily responsible for the first-pass metabolism of trifluridine in the liver and gastrointestinal tract. uantwerpen.be By blocking TPase, tipiracil prevents the rapid degradation of trifluridine, leading to substantially higher and more sustained plasma concentrations of the active drug. wikipedia.orgnih.govtargetedonc.com

A pharmacokinetic study demonstrated this profound effect. When trifluridine was administered with tipiracil, its maximum observed plasma concentration (Cmax) and area under the curve (AUC), a measure of total drug exposure, were approximately 22-fold and 37-fold higher, respectively, compared to when trifluridine was given alone. wikipedia.orgnih.gov Another study in monkeys showed that co-administration of tipiracil with trifluridine increased the oral bioavailability of trifluridine by about 112-fold. tga.gov.au

The degradation of trifluridine by TPase results in the formation of an inactive metabolite known as 5-trifluoromethyluracil (FTY). drugbank.combccancer.bc.cafda.gov By inhibiting TPase, tipiracil effectively blocks this conversion, ensuring that a greater proportion of the administered trifluridine remains in its active form to exert its cytotoxic effects on cancer cells. drugbank.comcancer.gov Consequently, plasma concentrations of FTY are lower when trifluridine is given in combination with tipiracil. nih.gov

Impact of Tipiracil on Trifluridine Pharmacokinetics

| Pharmacokinetic Parameter | Trifluridine Alone | Trifluridine with Tipiracil | Fold Increase |

|---|---|---|---|

| Maximum Plasma Concentration (Cmax) | - | ~22-fold higher | ~22 |

| Area Under the Curve (AUC) | - | ~37-fold higher | ~37 |

| Oral Bioavailability (in monkeys) | 3% | ~112-fold higher | ~112 |

Anti-Angiogenic Modulation through Thymidine Phosphorylase Inhibition

Beyond its role in pharmacokinetics, tipiracil's inhibition of TPase has a direct impact on the tumor microenvironment by modulating angiogenesis, the formation of new blood vessels that tumors need to grow and spread. drugbank.comcapes.gov.brnih.gov

Thymidine phosphorylase is identical to an angiogenic factor known as platelet-derived endothelial cell growth factor (PD-ECGF). capes.gov.brnih.govaacrjournals.org High levels of TPase/PD-ECGF are often found in various solid tumors and are associated with increased microvessel density and a poorer prognosis. drugbank.comcapes.gov.broncotarget.com The enzymatic activity of TPase is essential for its angiogenic effects. capes.gov.braacrjournals.org

Preclinical Research Models and Antitumor Activity Assessments

In Vitro Studies Using Cancer Cell Lines

Characterization of Antitumor Activity Across Diverse Cancer Types (e.g., Colorectal, Gastric, Pancreatic, Esophageal)

In vitro studies have demonstrated the broad-spectrum antitumor activity of trifluridine (B1683248)/tipiracil (B1663634) across a range of gastrointestinal cancer cell lines. The cytotoxic effects have been observed in cell lines derived from colorectal, gastric, pancreatic, and esophageal cancers. tandfonline.comesmo.orgnih.govkyoto-u.ac.jp For instance, in colorectal cancer cell lines such as DLD-1, HT-29, and HCT116, trifluridine has shown inhibitory effects on cell growth. spandidos-publications.com Similarly, the combination has demonstrated growth inhibition in human gastric cancer cells. dovepress.com Preclinical data have also indicated its activity in pancreatic cancer cell lines. esmo.org Furthermore, studies on esophageal squamous cell carcinoma (ESCC) cell lines have shown that trifluridine induces DNA damage, suggesting its potential therapeutic role in this cancer type. nih.gov

Table 1: In Vitro Antitumor Activity of Trifluridine/Tipiracil in Various Cancer Cell Lines

| Cancer Type | Cell Lines | Observed Effects | Reference(s) |

|---|---|---|---|

| Colorectal Cancer | DLD-1, HT-29, HCT116, SW620, COLO205 | Growth inhibition, DNA damage | spandidos-publications.commdpi.com |

| Gastric Cancer | MKN45, MKN74, KATOIII | Growth inhibition, activity in 5-FU resistant lines | dovepress.comoncotarget.com |

| Pancreatic Cancer | MIA-PaCa2 | Chemotherapy resistance conferred by macrophages | biorxiv.org |

| Esophageal Squamous Cell Carcinoma | TE-1, TE-10, TE-11R | DNA damage, cell cycle arrest | nih.govaacrjournals.org |

Evaluation in Fluoropyrimidine-Sensitive and -Resistant Cell Lines

A key finding from preclinical research is the activity of trifluridine/tipiracil in cancer cell lines that are resistant to fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU). europa.eu This is significant because resistance to 5-FU is a major clinical challenge. The distinct mechanism of action of trifluridine, which primarily involves incorporation into DNA, allows it to overcome resistance mechanisms associated with 5-FU, which mainly inhibits thymidylate synthase. uantwerpen.betandfonline.com Studies have shown that trifluridine/tipiracil exhibits antitumor activity against both 5-FU-sensitive and 5-FU-resistant colorectal and gastric cancer cell lines. cancer.govoncotarget.comeuropa.eu For example, in 5-FU-resistant gastric cancer cell lines that overexpress thymidylate synthase, trifluridine was still able to be incorporated into the genomic DNA. oncotarget.com While some cross-resistance was observed in vitro in a cell line with very high thymidylate synthase expression, this was overcome in in vivo models. oncotarget.comnih.gov

Analysis of Cell Cycle Arrest and Apoptosis Induction

The cytotoxic effects of trifluridine are linked to its ability to induce cell cycle arrest and apoptosis. After being incorporated into DNA, trifluridine causes DNA dysfunction, which can lead to the activation of cell cycle checkpoints. lonsurfhcp.com In esophageal squamous cell carcinoma cells, trifluridine treatment led to cell cycle arrest at the G2 phase. nih.govresearchgate.net This is a result of the DNA damage response, which includes the phosphorylation of cyclin-dependent kinase 1 (CDK1). nih.govresearchgate.net Furthermore, studies have shown that trifluridine can induce apoptosis, or programmed cell death. patsnap.com In colorectal cancer cells, the combination of trifluridine with other agents has been shown to enhance apoptosis. tandfonline.com Research has also indicated that trifluridine can induce a form of programmed cell death known as ferroptosis by affecting the p53-SLC7A11 axis in colorectal cancer organoids. bohrium.comnih.gov

In Vivo Studies Using Xenograft Models

Assessment of Tumor Growth Inhibition in Subcutaneous Xenografts

The antitumor efficacy of trifluridine/tipiracil has been confirmed in in vivo xenograft models, where human cancer cells are implanted subcutaneously into immunodeficient mice. In these models, oral administration of trifluridine/tipiracil has been shown to significantly inhibit tumor growth. spandidos-publications.com This has been demonstrated in xenografts of various cancer types, including colorectal and gastric cancers. tandfonline.comspandidos-publications.com For instance, in mice bearing colorectal cancer xenografts, trifluridine/tipiracil treatment led to a significant reduction in tumor volume compared to control groups. spandidos-publications.com The combination has also shown efficacy in xenograft models of 5-FU-resistant tumors, further supporting its potential to overcome fluoropyrimidine resistance. dovepress.comoncotarget.com Studies combining trifluridine/tipiracil with other agents, such as bevacizumab or anti-PD-1 antibodies, have shown even greater tumor growth inhibition in colorectal cancer xenografts compared to either agent alone. tandfonline.comnih.gov

Table 2: Tumor Growth Inhibition in Subcutaneous Xenograft Models

| Cancer Type | Xenograft Model | Key Findings | Reference(s) |

|---|---|---|---|

| Colorectal Cancer | DLD-1, DLD-1/5-FU, HT-29, HCT116 | Significant tumor growth inhibition with combination therapy. | spandidos-publications.com |

| Colorectal Cancer | CMT-93 (murine) | Combination with anti-PD-1 mAb showed synergistic antitumor activity. | nih.gov |

| Gastric Cancer | MKN45, MKN45/5FU | Overcame in vitro cross-resistance, exhibiting similar antitumor activity in both models. | oncotarget.comnih.gov |

| Esophageal Squamous Cell Carcinoma | ESCC-derived xenografts | Combination with a WEE1 inhibitor significantly suppressed tumor growth. | nih.gov |

Efficacy in Orthotopic Xenograft Models

Orthotopic xenograft models, where tumor cells are implanted into the corresponding organ in the animal, provide a more clinically relevant microenvironment for studying cancer progression and treatment response. In an orthotopic xenograft model of colorectal cancer using HCT116 cells, the combination of trifluridine with another agent was shown to lead to tumor growth regression and the abolishment of neovascularization and metastasis. researchgate.net These findings from orthotopic models further validate the antitumor potential of trifluridine-based therapies in a setting that more closely mimics human disease.

Investigations in Mouse Models of Peritoneal Dissemination

The antitumor activity of the trifluridine-tipiracil combination has been evaluated in preclinical models designed to mimic the peritoneal dissemination of cancer, a condition associated with a poor prognosis. nih.gov Studies have utilized nude mice with intraperitoneally inoculated human cancer cell lines to assess the efficacy of this compound in controlling tumor growth and improving survival in the context of peritoneal carcinomatosis. nih.govnih.govspandidos-publications.com

Research has demonstrated the efficacy of trifluridine/tipiracil (TFTD) in mouse models of peritoneal dissemination for both colorectal and gastric cancers. nih.gov In these models, four human colorectal cancer cell lines (DLD-1, HT-29, HCT116, and the 5-fluorouracil-resistant DLD-1/5FU) and one human gastric cancer cell line (MKN45) were inoculated into the peritoneal cavity of nude mice. nih.govnih.govspandidos-publications.com

The findings indicated that oral administration of trifluridine/tipiracil led to a significant increase in the lifespan (ILS) of the treated mice compared to untreated control groups. nih.govspandidos-publications.com The compound demonstrated notable anticancer effects against tumors with Kirsten rat sarcoma viral oncogene homolog (KRAS) mutations as well as against those resistant to 5-fluorouracil (5FU). nih.govspandidos-publications.com For instance, in the DLD-1/5FU xenograft model, trifluridine/tipiracil showed consistent efficacy. nih.gov

Furthermore, treatment with trifluridine/tipiracil was shown to inhibit the rise in Carcinoembryonic Antigen (CEA) levels that typically accompanies progressive peritoneal dissemination. nih.govspandidos-publications.com When compared with other chemotherapeutic agents, the survival benefit conferred by trifluridine/tipiracil was similar to that of irinotecan (B1672180) and significantly greater than that observed with 5FU, tegafur/gimeracil/potassium oxonate, and cisplatin (B142131) in these models. nih.govspandidos-publications.com These preclinical results suggest that trifluridine/tipiracil is a potential therapeutic agent for managing peritoneal dissemination of colorectal and gastric cancers. nih.govspandidos-publications.com

Antitumor Activity of Trifluridine/Tipiracil in Peritoneal Dissemination Xenograft Models

The following table summarizes the key findings from studies investigating the efficacy of trifluridine/tipiracil in mouse models of peritoneal dissemination using various human cancer cell lines.

| Cancer Type | Cell Line | KRAS Status | Increase in Lifespan (ILS) vs. Control (%) |

| Colorectal Cancer | DLD-1 | Mutant | 66.7% |

| Colorectal Cancer | DLD-1/5FU (5-FU Resistant) | Mutant | 43.3% |

| Colorectal Cancer | HT-29 | Wild-Type | 106.3% |

| Colorectal Cancer | HCT116 | Mutant | 98.3% |

| Gastric Cancer | MKN45 | Wild-Type | 133.3% |

| Data sourced from a study evaluating trifluridine/tipiracil in peritoneal dissemination mouse models. nih.govspandidos-publications.com |

Molecular Basis of Acquired Resistance to Trifluridine Tipiracil

Mechanisms of Trifluridine (B1683248) Resistance Independent of 5-Fluorouracil (B62378) Resistance

The cytotoxic effects of trifluridine, the active component of the drug combination, are primarily mediated through its incorporation into DNA after phosphorylation by thymidine (B127349) kinase 1 (TK1). tandfonline.comdrugbank.com Resistance mechanisms that are distinct from those observed with 5-fluorouracil (5-FU) often center around the disruption of this activation pathway. tandfonline.com

Loss of Functional Thymidine Kinase 1 (TK1) Expression

A primary cause of acquired resistance to trifluridine is the loss of functional TK1 expression. aacrjournals.orgnih.gov TK1 is the rate-limiting enzyme responsible for the initial phosphorylation of trifluridine, a critical step for its cytotoxic activity. aacrjournals.orgspandidos-publications.com Studies have demonstrated that cancer cell lines with acquired resistance to trifluridine exhibit significantly reduced or absent TK1 protein expression. aacrjournals.org This loss of TK1 prevents the conversion of trifluridine into its active monophosphate form, thereby rendering the drug ineffective. aacrjournals.orgresearchgate.net The absence of functional TK1 directly impedes the incorporation of trifluridine into DNA, which is a key mechanism of its anti-tumor effect. aacrjournals.org

Impact of Specific Gene Mutations (e.g., Nonsense Mutations in TK1)

The loss of TK1 function is often a direct result of mutations within the TK1 gene. aacrjournals.org Research has identified specific nonsense mutations in the coding exons of the TK1 gene in trifluridine-resistant cancer cell lines. aacrjournals.orgnih.gov These mutations introduce premature stop codons, leading to the production of a truncated and nonfunctional TK1 protein. aacrjournals.org For instance, a c.740G>T (G177*) mutation has been identified in the DLD1 human colorectal cancer cell line with acquired trifluridine resistance. aacrjournals.org This mutation results in a truncated protein lacking the essential catalytic domain. aacrjournals.org Targeted disruption of the TK1 gene using techniques like CRISPR/Cas9 has confirmed that the loss of TK1 protein expression is a direct cause of severe trifluridine resistance. aacrjournals.orgmdpi.com

| Cell Line | TK1 Status | Impact on Trifluridine Sensitivity | Reference |

| DLD1-FTD | Lacks functional TK1 expression due to nonsense mutation | Severe resistance to trifluridine | aacrjournals.org |

| DLD1-TK1-/- | Targeted disruption of TK1 gene | Severe resistance to trifluridine | aacrjournals.org |

| HCT-116 (TK1 knockdown) | TK1 knockdown via CRISPR/Cas9 | Developed resistance to trifluridine/tipiracil (B1663634) | mdpi.comresearchgate.net |

Role of Thymidylate Synthase Overexpression in Resistance Pathways

While the primary mechanism of trifluridine's action is DNA incorporation, its monophosphate form also inhibits thymidylate synthase (TS), an enzyme crucial for de novo DNA synthesis. tandfonline.comdrugbank.comspandidos-publications.com However, the role of TS in trifluridine resistance is complex and appears to be context-dependent. Some studies suggest that high TS expression can contribute to resistance, particularly under continuous exposure to trifluridine. nih.gov In certain 5-FU-resistant gastric cancer cell lines that overexpress TS, cross-resistance to trifluridine has been observed in vitro. oncotarget.com This suggests that in some scenarios, elevated TS levels may counteract the inhibitory effects of trifluridine monophosphate. nih.govoncotarget.com Conversely, other research indicates that trifluridine/tipiracil can be effective against cancers that overexpress TS and are resistant to 5-FU, highlighting that TS inhibition is a secondary mechanism of action for trifluridine. tandfonline.comoncotarget.com

Investigation of Immune Microenvironment Modulators in Acquired Resistance (e.g., Interleukin-1 Production by Myeloid Cells)

The tumor microenvironment (TME) plays a crucial role in cancer progression and response to therapy. mdpi.com Emerging evidence suggests that modulators within the TME, particularly those related to the immune system, can influence acquired resistance to trifluridine-tipiracil. One area of investigation is the role of pro-inflammatory cytokines, such as Interleukin-1 (IL-1), produced by myeloid cells. biorxiv.org IL-1α, which is highly expressed in some human colorectal cancers, is associated with a poor prognosis and can promote chemoresistance. nih.govresearchgate.net

Synergistic and Combination Research in Preclinical Settings

Combination Strategies with Anti-Angiogenic Agents

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Targeting this pathway in combination with the cytotoxic effects of tipiracil-trifluridine has been a key area of preclinical investigation.

The combination of this compound with the anti-angiogenic agent bevacizumab has been substantiated in preclinical models. nih.govnih.govfrontiersin.org Studies conducted on mice with human colorectal carcinoma xenografts, specifically SW48 (KRAS wild-type) and HCT116 (KRAS mutated), have demonstrated that while each agent individually inhibits tumor growth, their combined administration results in a synergistic and superior anti-tumor activity. nih.gov

The proposed mechanism for this synergy involves bevacizumab's effect on the tumor vasculature. By inhibiting the vascular endothelial growth factor (VEGF), bevacizumab is thought to "normalize" the tumor's blood vessels, which in turn enhances the delivery and bioavailability of trifluridine (B1683248) to the cancer cells. nih.govfrontiersin.org This hypothesis is supported by animal studies which have shown that the addition of bevacizumab leads to increased levels of phosphorylated trifluridine, the active form of the drug, within the tumor tissue. nih.govfrontiersin.org This enhancement of trifluridine phosphorylation and subsequent incorporation into tumor DNA was observed in both KRAS wild-type and mutated xenograft models, indicating that the synergistic effect is independent of the tumor's RAS mutation status. nih.gov

Nintedanib, an oral triple angiokinase inhibitor, has been investigated in combination with trifluridine for its potential synergistic anti-cancer effects in human colorectal cancer cell lines. In vitro studies have shown that the combination of trifluridine and nintedanib has an additive effect on the growth inhibition of DLD-1 and HT-29 cells, and a sub-additive effect on HCT116 cells. nih.govnih.gov

In vivo studies using xenograft models in nude mice have further demonstrated the enhanced efficacy of this combination. The co-administration of this compound and nintedanib resulted in significantly greater tumor growth inhibition compared to either agent used as a monotherapy. nih.gov A key finding from this preclinical research is that the combination therapy leads to higher incorporation of trifluridine into the DNA of tumor cells when compared to treatment with this compound alone. nih.gov

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |

|---|---|---|

| DLD-1 | This compound + Nintedanib | 61.5 |

| DLD-1/5-FU (5-FU Resistant) | This compound + Nintedanib | 72.8 |

| HT-29 | This compound + Nintedanib | 67.6 |

| HCT116 | This compound + Nintedanib | 67.5 |

PEP06, also known as TB01, is a 30-amino-acid fusion polypeptide derived from endostatin with anti-angiogenic properties. Preclinical studies have evaluated the efficacy of combining this compound with TB01 in a human colorectal cancer HCT-116 xenograft nude mouse model. The results indicated that the combination therapy was more effective at inhibiting tumor growth than either agent administered alone.

| Treatment Group | Tumor Volume (mm³) | Relative Tumor Proliferation Rate (%) |

|---|---|---|

| Model Control | 1,156.58 ± 806.45 | - |

| TB01 (10 mg/kg) | 903.88 ± 313.20 | 88.08 |

| TB01 (20 mg/kg) | 754.07 ± 375.58 | 73.16 |

Combination with Conventional Cytotoxic Chemotherapeutic Agents

Pairing this compound with established cytotoxic agents has been another promising avenue of preclinical research, aiming to leverage different mechanisms of action to achieve greater anti-tumor activity.

Preclinical studies have indicated a synergistic or additive anti-tumor effect when combining this compound with the topoisomerase I inhibitor irinotecan (B1672180) or its active metabolite, SN38. In vitro experiments using various colorectal cancer cell lines, including SW48, SW620, and LS174T, demonstrated a synergistic effect, while an additive effect was observed in the HCT116 cell line. This enhanced efficacy was also confirmed in vivo, where the combination of this compound and irinotecan showed a greater anti-tumor effect in a human colorectal cancer xenograft model.

The proposed mechanism for this synergy involves the interaction between the two drugs at the level of DNA replication. It is hypothesized that the incorporation of trifluridine into DNA may stabilize the DNA-topoisomerase I complexes induced by irinotecan, leading to enhanced DNA damage and subsequent cytotoxicity.

The combination of this compound with the platinum derivative oxaliplatin has shown significant synergistic effects in preclinical models of colorectal cancer. In vitro studies have demonstrated that this combination synergistically promotes immunogenic cell death (ICD) in both the murine colon carcinoma cell line CT26 and various human colorectal cancer cell lines, including SW620, Caco-2, and Colo-320.

In vivo experiments have further substantiated these findings. In a CT26 tumor-bearing mouse model, the combination of this compound and oxaliplatin was able to induce ICD, an effect not observed with either agent alone. Furthermore, another preclinical study confirmed that the combination therapy had a significantly superior tumor growth-inhibitory activity in colorectal cancer xenograft models (HCT 116 and SW-48) compared to either monotherapy.

| Xenograft Model | Cancer Type | Result |

|---|---|---|

| HCT 116 | Colorectal | Significantly superior to either monotherapy |

| SW-48 | Colorectal | Significantly superior to either monotherapy |

| SC-2 | Gastric | Significantly superior to either monotherapy |

| MKN74 | Gastric | Significantly superior to either monotherapy |

| MKN74/5FU (5-FU Resistant) | Gastric | Significantly enhanced anti-tumor activity |

Fluoropyrimidines (e.g., 5-Fluorouracil)

The combination of this compound and 5-fluorouracil (B62378) (5-FU) has been explored to determine potential synergistic, additive, or antagonistic effects in fluoropyrimidine-sensitive colon cancer cell lines. In vitro studies were conducted on cell lines with different mutational statuses: HT-29 (B-raf mutated), SW-620 (ras mutated), and Caco-2 (wild type). nih.gov

The research demonstrated a significant synergistic interaction between this compound and 5-FU. nih.govproquest.com This synergy was observed in various combination schedules, including simultaneous, sequential (5-FU followed by this compound), and reverse sequential treatments at both equimolar and non-equimolar ratios. nih.gov The combination was found to be particularly effective in wild-type colon cancer cells. nih.govproquest.com These preclinical findings suggest that the combination could allow for a marked reduction in the administered doses of both drugs. nih.govproquest.com The effectiveness of this compound in 5-FU-resistant cell lines further suggests a different mechanism of action that could overcome resistance. nih.govyoutube.com

| Cell Line | Mutational Status | Observed Effect | Key Finding |

|---|---|---|---|

| HT-29 | B-raf mutated | Synergistic | Demonstrates efficacy in a mutated cell line. nih.gov |

| SW-620 | Ras mutated | Synergistic | Shows strong synergistic interaction. nih.gov |

| Caco-2 | Wild type | Highly Synergistic | Particularly effective in both sequential and simultaneous schedules. nih.govproquest.com |

Combination with Targeted Signal Transduction Inhibitors

Preclinical studies have shown synergistic activity when combining this compound with epidermal growth factor receptor (EGFR) inhibitors. nih.govascopubs.org In colorectal cancer (CRC) xenograft models, the combination of this compound with either cetuximab or panitumumab demonstrated enhanced antitumor effects. nih.gov

Specifically, the combination of panitumumab and this compound showed greater activity, leading to tumor regression in CRC xenografts compared to either agent used alone. nih.gov In vitro studies revealed that panitumumab suppressed trifluridine-induced activation of EGFR-mediated pathways, such as ERK, AKT, and STAT3. nih.gov This provides a mechanistic basis for the observed synergy, supporting the use of this combination in clinical trials. ascopubs.org

Fruquintinib is a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. nih.govscilit.com Preclinical research evaluated the combination of this compound and fruquintinib in human colorectal cancer xenograft models in mice. nih.govscilit.com

In both HCT 116 and SW48 tumor-bearing mouse models, the combination therapy resulted in antitumor effects that were significantly superior to those of either this compound or fruquintinib monotherapy. nih.govscilit.com Histochemical analysis of tumors from the combination group showed a significant decrease in microvessel density. scilit.comnih.gov These findings suggest that the distinct mechanisms of action of this compound (DNA damage) and fruquintinib (anti-angiogenesis) contribute to the enhanced antitumor activity of the combination. nih.gov

| Xenograft Model | Treatment Group | Outcome |

|---|---|---|

| HCT 116 | This compound Monotherapy | Significant tumor growth inhibition compared to control. nih.gov |

| Fruquintinib Monotherapy | Significant tumor growth inhibition compared to control. nih.gov | |

| Combination Therapy | Significantly superior tumor growth inhibition compared to either monotherapy. nih.govscilit.com | |

| SW48 | This compound Monotherapy | Significant tumor growth inhibition. scilit.com |

| Fruquintinib Monotherapy | Significant tumor growth inhibition. scilit.com | |

| Combination Therapy | Significantly superior antitumor activity compared to either monotherapy. scilit.com |

Combination with Immunomodulatory Agents

Interleukin-1 alpha (IL-1α) is a cytokine that, within the tumor microenvironment, can promote tumor growth, chemoresistance, and metastasis. nih.gov Preclinical data support the rationale for combining this compound with an IL-1α blockade. tandfonline.comtandfonline.comresearchgate.net

Preclinical studies have shown that chemotherapeutic agents like 5-FU and this compound can induce the production of IL-1 by myeloid cells, which may be implicated in treatment resistance. tandfonline.com This provides a strong basis for combining these cytotoxic drugs with an IL-1 blocker. tandfonline.com The neutralization of IL-1α is proposed to have the potential to reduce tumor growth, and preclinical evidence supports combining this strategy with this compound-based regimens. tandfonline.comtandfonline.com These findings have led to clinical investigations of XB2001, an anti-IL-1α monoclonal antibody, in combination with this compound. tandfonline.comresearchgate.net

Advanced Analytical Methodologies for Trifluridine Tipiracil Research

Chromatographic Techniques for Quantification and Separation

Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the analysis of trifluridine (B1683248) and tipiracil (B1663634). bepls.com It is widely employed by the pharmaceutical industry to assay intact drugs and their degradation products. bepls.com When coupled with various detectors, HPLC provides robust methods for separation and quantification.

Reverse-phase HPLC (RP-HPLC) is the most common approach for the simultaneous analysis of trifluridine and tipiracil. ijprajournal.comallmultidisciplinaryjournal.comijmca.comijpar.com Method development involves optimizing various parameters, including the choice of stationary phase (typically a C18 column), mobile phase composition, flow rate, and detection wavelength, to achieve efficient separation. ijprajournal.comallmultidisciplinaryjournal.comijpar.com Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose, assessing parameters like linearity, accuracy, precision, specificity, and robustness. ijprajournal.comallmultidisciplinaryjournal.com

RP-HPLC methods coupled with Photodiode Array (PDA) detection offer a powerful tool for the analysis of trifluridine and tipiracil. A PDA detector acquires the entire UV-visible spectrum for each point in the chromatogram, which aids in peak identification and purity assessment. bepls.comijprajournal.com Several methods have been developed using this technique. For instance, one method utilized a Waters Model 2695 separation module with a 996 PDA detector set at 268 nm. bepls.com Another employed a WATERS HPLC E 2695 system with a 2998 PDA detector, monitoring the eluate at 265 nm. ijprajournal.com The selection of the detection wavelength is a critical step, often determined by scanning standard solutions of the drugs in the UV range (200-400 nm) to find an optimal wavelength for both compounds. allmultidisciplinaryjournal.comijpar.com

A primary application of RP-HPLC with PDA detection is the simultaneous estimation of trifluridine and tipiracil in bulk drug material and finished pharmaceutical dosage forms, such as tablets. bepls.comijprajournal.comresearchgate.net These methods are crucial for quality control in manufacturing. ijmca.com Researchers have successfully developed and validated simple, precise, and reproducible RP-HPLC methods for this purpose. bepls.comijprajournal.com These methods demonstrate good separation of trifluridine and tipiracil from each other and from any potential excipients present in the tablet formulations. ijprajournal.com The validation studies confirm linearity over a specific concentration range, with high accuracy and precision (often with a relative standard deviation of less than 2%). bepls.comijmca.com

| Parameter | Method 1 bepls.com | Method 2 ijprajournal.com | Method 3 allmultidisciplinaryjournal.com | Method 4 ijpar.com |

|---|---|---|---|---|

| Column | Phenomenex Luna C18 (4.6x250mm, 5µm) | Supelco C18 (250x4.6mm, 5µm) | Symmetry C18 (4.6x150mm, 5µm) | Develosil C18 |

| Mobile Phase | Phosphate buffer (0.01M, pH 6.8): Acetonitrile (80:20 v/v) | Na2SO4 (pH 3.8): Acetonitrile (60:40) | Phosphate buffer (0.02M, pH 3.8): Methanol: Acetonitrile (60:20:20 v/v) | 0.1M Dipotassium hydrogen phosphate: Acetonitrile (65:35) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 268 nm | 265 nm | 260 nm | 265 nm |

| Retention Time (Trifluridine) | 2.242 min | 2.697 min | 2.324 min | 2.896 min |

| Retention Time (Tipiracil) | 3.678 min | 3.166 min | 4.314 min | 4.208 min |

| Linearity Range (Trifluridine) | 15-75 µg/mL | 50-150 µg/mL | 0-36 µg/mL | 10-30 µg/mL |

| Linearity Range (Tipiracil) | 7-31 µg/mL | 50-150 µg/mL | 0-39 µg/mL | 4.095-12.285 µg/mL |

For the analysis of trifluridine, tipiracil, and their metabolites in complex biological matrices like plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and specificity. mdpi.com This powerful method allows for the simultaneous determination of multiple analytes even at very low concentrations. mdpi.comnih.gov Sample preparation for biological matrices typically involves a protein precipitation step to remove interferences. mdpi.comnih.gov

Several LC-MS/MS methods have been developed and validated for the simultaneous quantification of trifluridine (FTD), tipiracil (TIP), and key metabolites such as 5-trifluoromethyluracil (FTY) and 5-carboxy-2'-deoxyuridine (5CDU) in plasma. mdpi.comresearchgate.net These assays are essential for pharmacokinetic studies. mdpi.com

One such method developed for rat plasma utilized a Waters BEH C18 column with an isocratic mobile phase of methanol and water containing 0.1% formic acid (80:20, v/v). mdpi.com Detection was performed using a triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) interface, operating in multiple-reaction monitoring (MRM) mode. mdpi.com This mode provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. mdpi.com Another method, designed for human plasma, used a gradient elution and a segmented polarity electrospray ionization mode, monitoring tipiracil in positive mode and trifluridine and its FTY metabolite in negative mode to achieve better sensitivity. nih.gov These methods demonstrate excellent linearity over their respective concentration ranges and have been successfully applied to clinical and preclinical studies. mdpi.comnih.gov

| Parameter | Method for Rat Plasma mdpi.comresearchgate.net | Method for Human Plasma nih.gov |

|---|---|---|

| Analytes | FTD, TIP, FTY, 5CDU | FTD, TIP, FTY |

| Column | Waters BEH C18 (50x2.1mm, 1.7µm) | ACE Excel 3 AQ (100x2.1mm, 1.7µm) |

| Mobile Phase | Isocratic: Methanol and water with 0.1% formic acid (80:20, v/v) | Gradient: 0.05% acetic acid in water and methanol |

| Flow Rate | 0.5 mL/min | 0.35 mL/min |

| Ionization Mode | Positive ESI | Segmented Polarity (Positive for TIP, Negative for FTD & FTY) |

| MRM Transition (FTD) | m/z 296.96 → 116.86 | m/z 295.1 → 252.0 |

| MRM Transition (TIP) | m/z 242.96 → 182.88 | m/z 243.1 → 183.0 |

| MRM Transition (FTY) | m/z 180.98 → 139.85 | m/z 178.9 → 158.9 |

| MRM Transition (5CDU) | m/z 272.96 → 156.86 | N/A |

| Linearity Range (FTD) | 5–4000 ng/mL | 8.00–8000 ng/mL |

| Linearity Range (TIP) | 5–1000 ng/mL | 1.00–250 ng/mL |

| Linearity Range (FTY) | 5–4000 ng/mL | 5.00–1250 ng/mL |

| Linearity Range (5CDU) | 5–4000 ng/mL | N/A |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectroscopic Techniques

While chromatography is dominant, spectroscopic methods also play a role in the analysis of trifluridine-tipiracil. A green synchronous spectrofluorimetric method has been developed for the simultaneous determination of both compounds. researchgate.net This technique involved measuring the first derivative amplitudes of trifluridine and tipiracil at their respective zero-crossing points of 260 nm and 250 nm. researchgate.net The method demonstrated linearity in the concentration range of 5.0–30.0 ng/mL for both drugs. researchgate.net The limits of detection were found to be 0.834 ng/mL for trifluridine and 0.376 ng/mL for tipiracil, showcasing the high sensitivity of this approach for analysis in pharmaceutical products and spiked biological fluids. researchgate.net Additionally, UV-Vis spectrophotometry is commonly used during the development of HPLC methods to determine the optimal detection wavelength that provides a good response for both analytes. allmultidisciplinaryjournal.com

Green Synchronous Spectrofluorimetric Methods for Simultaneous Determination

A novel, environmentally friendly, and highly sensitive spectrofluorimetric method has been developed for the simultaneous determination of trifluridine and tipiracil. researchgate.netresearchgate.net This approach represents a significant advancement by offering a rapid, selective, and green alternative to conventional analytical techniques. researchgate.net

The methodology is based on the quenching effect that trifluridine and tipiracil exert on a fluorescent sensor, which exhibits good fluorescence at 446 nm after excitation at 257 nm. researchgate.net For simultaneous determination, a first derivative synchronous spectrofluorimetric technique is employed. The amplitudes of the first derivative for trifluridine and tipiracil are measured at their respective zero crossing points of 260 nm and 250 nm. researchgate.net

Key performance characteristics of the method demonstrate its high sensitivity and precision. researchgate.netresearchgate.net The linearity, limits of detection (LOD), and limits of quantitation (LOQ) are summarized below.

| Parameter | Trifluridine | Tipiracil | Matrix |

|---|---|---|---|

| Linearity Range (ng/mL) | 20 - 1000 | 20 - 1000 | Raw Material/Tablets |

| Linearity Range (ng/mL) | 30 - 1000 | 30 - 1000 | Spiked Biological Fluids |

| LOD (ng/mL) | 5.8 | 6.0 | Not Specified |

| LOQ (ng/mL) | 17.7 | 18.1 | Not Specified |

This table presents the validated performance parameters of the green synchronous spectrofluorimetric method. researchgate.netresearchgate.net

Bioanalytical Method Development and Validation for Preclinical Pharmacokinetic Studies

The investigation of preclinical pharmacokinetics requires robust bioanalytical methods to accurately quantify the administered compounds and their metabolites in biological matrices. A novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of tipiracil (TIP), trifluridine (FTD), and its key metabolites, 5-trifluoromethyluracil (FTY) and 5-carboxy-2'-deoxyuridine (5CDU), in rat plasma. mdpi.comresearchgate.net

This method is characterized by its high sensitivity, specificity, and speed, making it suitable for high-throughput analysis. researchgate.net The sample preparation involves a straightforward protein precipitation step using acetonitrile. mdpi.comresearchgate.net Chromatographic separation is achieved on a C18 column with an isocratic mobile phase consisting of methanol and water with 0.1% formic acid. mdpi.comresearchgate.net The total run time is short, typically around 4 minutes. mdpi.com Quantification is performed using a mass spectrometer with a positive electrospray ionization (ESI) interface, operating in the multiple-reaction monitoring (MRM) mode. researchgate.net

The method has been thoroughly validated, demonstrating excellent performance in terms of recovery, accuracy, and precision. mdpi.comresearchgate.net The recoveries of all analytes from rat plasma were found to be in the range of 88.67% to 112.18%. mdpi.comresearchgate.net The relative standard deviation (RSD) for accuracy and precision was less than or equal to 6.84%, indicating high reliability. mdpi.comresearchgate.net The stability of the analytes was confirmed under various conditions, and no significant matrix effects were observed. mdpi.comresearchgate.net

This validated assay was successfully applied to a pharmacokinetic study in rats. mdpi.comresearchgate.net Following oral administration of trifluridine and tipiracil, the method allowed for the precise measurement of the concentration-time profiles of the parent compounds and metabolites in plasma. mdpi.com

| Analyte | Retention Time (min) | LLOQ (ng/mL) | Recovery Range (%) | Precision (%RSD) |

|---|---|---|---|---|

| Trifluridine (FTD) | 2.88 | 5 | 88.67 - 112.18 | ≤ 6.84 |

| Tipiracil (TIP) | 1.09 | 5 | 88.67 - 112.18 | ≤ 6.84 |

| 5-trifluoromethyluracil (FTY) | 0.49 | 5 | 88.67 - 112.18 | ≤ 6.84 |

| 5-carboxy-2'-deoxyuridine (5CDU) | 0.79 | 5 | 88.67 - 112.18 | ≤ 6.84 |

This table summarizes the validation parameters for the bioanalytical LC-MS/MS method for the simultaneous determination of trifluridine, tipiracil, and their metabolites in rat plasma. mdpi.comresearchgate.net

Emerging Research Perspectives and Future Directions in Trifluridine Tipiracil Studies

Comparative Studies on Inter-Species Differences in Metabolism and Activity in Preclinical Models

Preclinical studies in various animal models are a cornerstone of oncologic drug development, serving to establish proof-of-concept, elucidate mechanisms of action, and predict human pharmacokinetics. For trifluridine-tipiracil, comparative inter-species studies were particularly crucial in establishing the fundamental rationale for the combination agent and in correlating its activity with its unique mechanism.

Metabolism and the Essential Role of Tipiracil (B1663634):

The most significant inter-species finding, which translated directly from preclinical models to humans, was the metabolic rationale for combining trifluridine (B1683248) with tipiracil.

Human Pharmacokinetic Confirmation: The critical importance of tipiracil, first established in animal models, was unequivocally confirmed in human phase 1 studies. When compared to administering trifluridine alone, the combination tablet of trifluridine-tipiracil resulted in an approximately 37-fold higher AUC and a 22-fold higher maximum plasma concentration (Cmax) of trifluridine in cancer patients. Concurrently, plasma concentrations of the inactive FTY metabolite were significantly lower. This demonstrates a remarkable and successful translation of a core metabolic principle from preclinical species to the clinical setting, validating the fundamental design of the combination drug.

Antitumor Activity in Preclinical Models:

Mouse xenograft models, in which human cancer cell lines are implanted into immunocompromised mice, have been essential for establishing the antitumor activity of trifluridine-tipiracil and understanding its primary mechanism.

Correlation of Activity with DNA Incorporation: A key finding from various xenograft models is the strong positive correlation between the antitumor activity of trifluridine-tipiracil and the amount of trifluridine incorporated into the tumor's DNA. This observation supports the hypothesis that, with the oral dosing schedule used clinically, the primary mechanism of cytotoxicity is DNA dysfunction rather than the inhibition of thymidylate synthase. This mechanistic insight, derived from animal models, helps explain the drug's activity in 5-fluorouracil-resistant tumors, where TS-targeted mechanisms may have failed.

While the fundamental pharmacology and mechanism of trifluridine-tipiracil are consistent between preclinical models and humans, direct extrapolation of dosing is not possible due to inherent physiological differences in body size, metabolic rates, and drug distribution. Methodologies such as allometric scaling are employed to use pharmacokinetic data from multiple animal species to predict human pharmacokinetic parameters and guide the selection of first-in-human doses.

The table below provides a comparative summary of key findings from preclinical models and their translation to human studies.

| Parameter | Finding in Preclinical Models (e.g., Mouse, Monkey) | Confirmation in Human Studies |

| Trifluridine Bioavailability (alone) | Very low due to rapid degradation by thymidine (B127349) phosphorylase (TP). | Confirmed to be very low, with high inter-patient variability. |

| Effect of Tipiracil | Potently inhibits TP, leading to a dramatic increase in trifluridine plasma concentration and bioavailability. | Confirmed; results in ~37-fold increase in trifluridine AUC and ~22-fold increase in Cmax. |

| Primary Mechanism of Action | Antitumor activity strongly correlates with the amount of trifluridine incorporated into tumor DNA. | Inferred to be the primary mechanism, explaining activity in 5-FU refractory disease and the observed survival benefit. |

| Antitumor Activity | Significant tumor growth delay and prolongation of survival in human cancer xenograft models. | Clinically meaningful improvement in overall survival and progression-free survival in refractory mCRC and gastric cancer. |

Q & A

Basic Research Questions

Q. What are the primary endpoints and statistical methods used to evaluate Tipiracil-trifluridine (FTD-TPI) efficacy in phase 3 clinical trials for metastatic colorectal cancer (mCRC)?

- Methodological Answer: In phase 3 trials, overall survival (OS) and progression-free survival (PFS) are standard primary endpoints. For FTD-TPI, OS is measured as the time from randomization to death, while PFS evaluates time to disease progression or death. Hazard ratios (HR) with 95% confidence intervals (CI) derived from Cox proportional hazards models are used to compare treatment arms. For example, in the SUNLIGHT trial, the combination of FTD-TPI and bevacizumab showed a median OS of 10.8 months (vs. 7.5 months with FTD-TPI alone; HR 0.61, 95% CI 0.49–0.77) . Secondary endpoints include safety profiles (e.g., neutropenia incidence) and quality-of-life metrics like ECOG performance-status deterioration .

Q. How are adverse events (AEs) monitored and reported in FTD-TPI clinical trials?

- Methodological Answer: AEs are graded using standardized criteria (e.g., CTCAE v5.0) and reported as frequencies and severity. For FTD-TPI, common AEs like neutropenia (≥Grade 3: 34% in combination therapy vs. 28% in monotherapy) and anemia are tracked longitudinally. Time-to-event analysis is applied to functional outcomes, such as the median time to ECOG performance-status worsening (9.3 months for FTD-TPI + bevacizumab vs. 6.3 months for monotherapy; HR 0.54) . Researchers should predefine AE reporting protocols in trial design to ensure consistency.

Q. What patient eligibility criteria are critical for FTD-TPI trials in refractory mCRC?

- Methodological Answer: Key criteria include confirmed mCRC diagnosis, ≤2 prior chemotherapy regimens, ECOG performance status ≤1, and adequate organ function. Exclusion criteria often involve untreated brain metastases or unresolved toxicity from prior therapies. The SUNLIGHT trial excluded patients with major surgical interventions within 28 days to minimize confounding factors . Stratification by prior bevacizumab use or KRAS mutation status may enhance subgroup analyses.

Advanced Research Questions

Q. How can researchers optimize the design of combination therapy trials involving FTD-TPI and anti-angiogenic agents (e.g., bevacizumab)?

- Methodological Answer: Randomization with balanced stratification factors (e.g., prior therapy lines, tumor mutational status) is critical. The SUNLIGHT trial used a 1:1 randomization (N=492) and pre-specified subgroup analyses to assess bevacizumab’s additive effects. Sample size calculations should account for expected HRs (e.g., 0.61 for OS in SUNLIGHT) and power (≥80%) . Biomarker-driven enrichment (e.g., VEGF expression) may identify responsive subgroups.

Q. What statistical strategies address confounding variables in survival analyses for FTD-TPI studies?

- Methodological Answer: Multivariate Cox regression adjusts for covariates like age, prior therapies, and tumor burden. Sensitivity analyses (e.g., competing risks models) can isolate FTD-TPI-specific effects from non-cancer mortality. In SUNLIGHT, the PFS benefit (HR 0.44, 95% CI 0.36–0.54) was robust across subgroups, supporting the combination’s efficacy . Researchers should also report Kaplan-Meier curves with log-rank tests to visualize survival differences.

Q. How should contradictions in FTD-TPI efficacy data across studies be resolved?

- Methodological Answer: Systematic reviews and meta-analyses can harmonize findings by pooling data from trials with similar designs (e.g., phase 3 RCTs). For instance, SUNLIGHT’s OS results align with earlier phase 2 data but contradict single-arm studies lacking bevacizumab. Researchers must evaluate heterogeneity sources, such as differences in prior therapies or biomarker inclusion criteria . Triangulation with preclinical models (e.g., patient-derived xenografts) may clarify mechanisms underlying variable responses.

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating FTD-TPI research questions?

- Methodological Answer: The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure practical and impactful questions. For example:

- Feasible : Can a 300-patient trial assess FTD-TPI’s synergy with immunotherapy?

- Novel : Does FTD-TPI reverse immunosuppressive microenvironments in MSS mCRC?

The PICO framework (Population: refractory mCRC; Intervention: FTD-TPI + PD-1 inhibitor; Comparison: FTD-TPI monotherapy; Outcome: OS) structures hypotheses for grant proposals .

Methodological Considerations

- Data Interpretation : Always contextualize survival benefits against safety trade-offs. For FTD-TPI, the 3.3-month OS gain with bevacizumab justifies its toxicity profile in refractory settings .

- Trial Replication : Detailed protocols (e.g., dosing schedules: 35 mg/m² FTD-TPI on days 1–5 and 8–12 of a 28-day cycle) ensure reproducibility .

- Ethical Compliance : Adhere to NIH guidelines for preclinical-to-clinical translation, including animal welfare and informed consent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.